molecular formula C14H32OSi B099825 1-Trimethylsilyloxyundecane CAS No. 17957-64-1

1-Trimethylsilyloxyundecane

Cat. No.: B099825
CAS No.: 17957-64-1
M. Wt: 244.49 g/mol
InChI Key: GPDMSFNJTHJXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilyloxyundecane is an organosilicon compound characterized by an undecane (11-carbon) backbone with a trimethylsilyloxy (-OSi(CH₃)₃) group attached to the terminal carbon. This functional group imparts unique physicochemical properties, such as enhanced thermal stability, hydrophobicity, and reduced polarity compared to non-silylated analogs. The compound is primarily utilized in organic synthesis as a protecting group for alcohols or as a precursor in silicone-based materials.

Properties

CAS No.

17957-64-1

Molecular Formula

C14H32OSi

Molecular Weight

244.49 g/mol

IUPAC Name

trimethyl(undecoxy)silane

InChI

InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-14H2,1-4H3

InChI Key

GPDMSFNJTHJXAZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCO[Si](C)(C)C

Canonical SMILES

CCCCCCCCCCCO[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 1-trimethylsilyloxyundecane and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Key Applications References
This compound C₁₄H₃₂OSi 244.50 (calc.) Silyl ether (-OSi(CH₃)₃) Organic synthesis, silicones Inferred
1-Aminoundecane C₁₁H₂₅N 171.33 Primary amine (-NH₂) Surfactants, corrosion inhibitors
1,11-Undecanedicarboxylic Acid C₁₃H₂₄O₄ 244.33 Dicarboxylic acid (-COOH) Polymers, lubricants
1-(Trimethylsilyloxy)-1,3-butadiene C₇H₁₂OSi 140.25 Conjugated diene + silyl ether Diels-Alder reactions
1-Phenyl-1-trimethylsilyloxyethylene C₁₁H₁₆OSi 192.33 Vinyl silyl ether Polymerization initiators

Reactivity and Stability

  • This compound : Silyl ethers are generally stable under basic conditions but hydrolyze in acidic or aqueous environments. The long alkyl chain enhances lipophilicity, making it suitable for phase-transfer reactions .
  • 1-Aminoundecane: Exhibits basicity due to the amine group, reacting with acids to form salts. Its amphiphilic nature enables use in surfactant formulations .
  • 1,11-Undecanedicarboxylic Acid : Reacts with diols or diamines to form polyesters or polyamides. Its long chain contributes to flexibility in polymer backbones .

Thermal and Solubility Properties

  • Silyl Ethers (e.g., this compound): High thermal stability (decomposition >200°C) and low water solubility due to hydrophobic silyl groups. Soluble in non-polar solvents like hexane .
  • 1,11-Undecanedicarboxylic Acid : High melting point (~120°C) and solubility in polar aprotic solvents (e.g., DMF) due to carboxylic acid groups .

Industrial Relevance

  • 1,11-Undecanedicarboxylic Acid: A key monomer in nylon-13,13 production, valued for its mechanical strength and chemical resistance in automotive components .
  • 1-Aminoundecane: Used in quaternary ammonium compounds for textile softeners and anticorrosive coatings .

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